molecular formula C4H8O2 B1201747 1,3-Dioxane CAS No. 505-22-6

1,3-Dioxane

Cat. No.: B1201747
CAS No.: 505-22-6
M. Wt: 88.11 g/mol
InChI Key: VDFVNEFVBPFDSB-UHFFFAOYSA-N
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Description

1,3-Dioxane is an organic compound with the molecular formula C₄H₈O₂. It is a saturated six-membered heterocycle with two oxygen atoms replacing carbon atoms at the 1- and 3-positions. This compound is a colorless liquid with a boiling point of 103°C and a melting point of -42°C . It is often used as a solvent and in the synthesis of other chemicals.

Biochemical Analysis

Biochemical Properties

1,3-Dioxane plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by stabilizing reaction intermediates and facilitating the solubility of hydrophobic compounds. For instance, this compound can interact with enzymes involved in oxidation-reduction reactions, enhancing their activity by providing a suitable environment for the reaction to occur .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to affect the expression of genes involved in detoxification processes and can disrupt normal cellular metabolism by interfering with mitochondrial function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. This inhibition can result in altered metabolic pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic cellular dysfunction, including oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity. At higher doses, this compound can cause adverse effects such as liver and kidney damage, as well as neurotoxicity. Threshold effects have been observed, where certain doses lead to a marked increase in toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific tissues. For example, this compound can accumulate in the liver and kidneys, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can be found in various cellular compartments, including the cytoplasm and mitochondria. The presence of this compound in these compartments can lead to alterations in cellular processes, such as energy production and oxidative stress responses .

Chemical Reactions Analysis

Comparison with Similar Compounds

1,3-Dioxane is similar to other dioxane isomers and related compounds:

    1,4-Dioxane: This isomer is also a six-membered ring with two oxygen atoms but at the 1- and 4-positions.

    1,3-Dioxolane: This compound is a five-membered ring with two oxygen atoms.

This compound is unique due to its specific ring structure, which provides stability and reactivity in various chemical processes. Its ability to form stable cyclic acetals makes it valuable in protecting carbonyl compounds during synthesis .

Properties

IUPAC Name

1,3-dioxane
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InChI

InChI=1S/C4H8O2/c1-2-5-4-6-3-1/h1-4H2
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InChI Key

VDFVNEFVBPFDSB-UHFFFAOYSA-N
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Canonical SMILES

C1COCOC1
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID3025174
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Molecular Weight

88.11 g/mol
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Physical Description

1,3-dioxane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Miscible in water; [HSDB]
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Boiling Point

221 °F at 755 mmHg (NTP, 1992), 105 °C AT 755 MM HG
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Flash Point

35.6 °F (NTP, 1992), 2 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALC, ETHANOL, ACETONE, BENZENE
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Density

1.0342 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0342 AT 20 °C/4 °C
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Vapor Pressure

38.5 [mmHg], Vapor pressure= 39 mm Hg at 25 °C (estimated)
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CAS No.

505-22-6
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Melting Point

-44 °F (NTP, 1992), -42 °C
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Synthesis routes and methods

Procedure details

The new route to Michael acceptors enabled expansion of the structural diversity of these intermediates. Diethoxymethyl Michael acceptor 1b was prepared from commercially available diethoxyacetonitrile in analogy with the synthesis of 1a. Transacetalization of diethoxyacetal 1b with 1,3-propanediol in benzene/TsOH afforded 1,3-dioxane 1c in 64% yield. On the other hand, attempted transacetalization of 1b with ethylene glycol gave an inseparable mixture consisting of 1,3-dioxolane 1d and a by-product assumed to be bis(1,3-dioxolane) C (Scheme 6). Transacetalization of diethoxyacetonitrile with ethylene glycol in the presence of TsOH also did not proceed. Therefore, we considered an alternative approach to 1d.
Name
benzene TsOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-dioxane?

A1: The molecular formula of this compound is C4H8O2, and its molecular weight is 88.11 g/mol.

Q2: How do substituents at positions 2 or 5 affect the electronic structure of this compound?

A2: Studies using photoelectron spectroscopy and computational methods show that acceptor substituents at positions 2 or 5 decrease the energy of both the highest occupied molecular orbital (HOMO) and a lower-lying orbital (B1) [].

Q3: How does the presence of aryl substituents at the 2-position influence the conformational preference of 1,3-dioxanes?

A3: Research suggests that 2,2-diaryl-1,3-dioxanes favor the conformation where electron-withdrawing aryl groups occupy the axial position and electron-donating aryl groups prefer the equatorial position [, ]. This preference is attributed to a combination of electrostatic interactions and the anomeric effect.

Q4: Are there spectroscopic techniques to differentiate between axial and equatorial isomers of this compound derivatives?

A4: Yes, 1H NMR spectroscopy can distinguish between axial and equatorial isomers in various this compound derivatives. For example, studies on 4-fluoromethylated-6-methyl-1,3-dioxanes utilized 1H NMR, including INDOR techniques, to analyze conformational equilibria []. Additionally, 17O NMR spectroscopy shows distinct chemical shifts for axial and equatorial hydroxyl groups in cyclohexanols and 5-hydroxy-1,3-dioxanes [].

Q5: Can 1,3-dioxanes be catalytically cleaved?

A5: Yes, research demonstrates the catalytic cleavage of substituted 1,3-dioxanes, such as 4-phenyl-1,3-dioxane and 4-methyl-4-phenyl-1,3-dioxane, using palladium or CuO/Cr2O3/BaCrO4 catalysts [].

Q6: What are the potential products of this compound catalytic cleavage?

A6: The products depend on the reaction conditions and the catalyst used. For example, hydrogenolysis with a CuO/Cr2O3/BaCrO4 catalyst yields primary alcohols, while cleavage in an inert atmosphere using palladium catalysts selectively produces propiophenone [].

Q7: Can 1,3-dioxanes be used in reactive extraction processes?

A7: Yes, 1,3-propanediol, a valuable chemical, can be recovered from dilute aqueous solutions using a reactive extraction process involving this compound formation []. This method uses aldehydes, such as propionaldehyde or butyraldehyde, as both reactants and extractants to form substituted 1,3-dioxanes, which partition into the organic phase.

Q8: Can this compound be incorporated into polymers?

A8: Yes, this compound rings can be incorporated into polymers as side chains. For instance, new liquid crystalline polysiloxanes have been synthesized containing this compound rings as mesogenic side groups [].

Q9: What are the properties of polymers containing this compound side chains?

A9: The properties depend on the specific polymer. For example, in polysiloxanes, the this compound side chains can contribute to liquid crystalline behavior. The transition temperatures can be influenced by the type of heteroatom in the ring, with this compound generally exhibiting higher transition temperatures than corresponding 1,3-dithiane derivatives [].

Q10: Are there bio-hybrid fuels containing this compound?

A10: Yes, this compound is considered a potential bio-hybrid fuel that can be produced from biobased feedstocks, carbon dioxide, and renewable electricity. Its combustion chemistry has been studied extensively, including measurements of ignition delay times and laminar flame speeds [].

Q11: How does the combustion chemistry of this compound compare to similar bio-hybrid fuels?

A11: Despite structural similarities, this compound exhibits different combustion characteristics compared to other bio-hybrid fuels like 1,3-dioxolane. For example, this compound demonstrates higher reactivity at lower temperatures (500–800 K) [].

Q12: Have molecular dynamics (MD) simulations been used to study this compound?

A12: Yes, MD simulations have been utilized to study various aspects of this compound, including its liquid properties, interactions with solutes, and its behavior as a polar solvent despite lacking a permanent dipole moment [, ].

Q13: What have MD simulations revealed about the polarity of this compound?

A13: MD simulations suggest that while this compound lacks a permanent dipole moment, it can still exhibit polar characteristics in solute-solvent interactions due to fluctuations in its electron density [].

Q14: Can computational chemistry methods be used to study the reactivity of this compound derivatives?

A14: Yes, computational methods like CNDO/2 and MINDO/3 have been employed to investigate the regioselectivity of nucleophilic substitution reactions in 5,5-di(chloromethyl)-1,3-dioxane [].

Q15: What is known about the safety of 5-bromo-5-nitro-1,3-dioxane in cosmetic products?

A15: 5-Bromo-5-nitro-1,3-dioxane, used as a preservative in cosmetics, has been assessed for safety []. While generally considered safe at low concentrations (up to 0.1%), it's important to note its potential to form nitrosamines upon reaction with amines and amides.

Q16: Have there been instances of odor events related to this compound compounds in water?

A16: Yes, a study reported the detection of odorous compounds, 2,5,5-trimethyl-1,3-dioxane (TMD) and 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD), in surface and treated water, which were traced back to wastewater treatment plants utilizing industrial byproducts from resin manufacturing [].

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